Bienvenue dans la boutique en ligne BenchChem!

Atropine sulphate

Receptor pharmacology Binding affinity Muscarinic subtype selectivity

Atropine sulfate, the sulfate monohydrate salt of the tropane alkaloid (±)-hyoscyamine, is a competitive, non-selective muscarinic acetylcholine receptor (mAChR) antagonist with Ki values of 0.8–1.5 nM across the five human mAChR subtypes (M1–M5). The United States Pharmacopeia (USP monograph defines an assay specification of NLT 98.0% and NMT 102.0% (anhydrous basis).

Molecular Formula C34H50N2O11S
Molecular Weight 694.8 g/mol
CAS No. 5908-99-6
Cat. No. B194441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtropine sulphate
CAS5908-99-6
Synonymsα-(Hydroxymethyl)benzeneacetic Acid (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl Ester Sulfate Hydrate;  Atropine Sulfate Hydrate;  Atropisol;  Atropt;  alpha-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester sulfate monohydrate
Molecular FormulaC34H50N2O11S
Molecular Weight694.8 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O
InChIInChI=1S/2C17H23NO3.H2O4S.H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2/t2*13-,14+,15?,16-;;/m00../s1
InChIKeyJPKKQJKQTPNWTR-KQAYXBCTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
Solubility>43.4 [ug/mL] (The mean of the results at pH 7.4)

Atropine Sulfate CAS 5908-99-6: Procurement Specifications and Comparative Baseline for the Classic Muscarinic Antagonist


Atropine sulfate, the sulfate monohydrate salt of the tropane alkaloid (±)-hyoscyamine, is a competitive, non-selective muscarinic acetylcholine receptor (mAChR) antagonist with Ki values of 0.8–1.5 nM across the five human mAChR subtypes (M1–M5) . The United States Pharmacopeia (USP 2025) monograph defines an assay specification of NLT 98.0% and NMT 102.0% (anhydrous basis) [1].

Why Atropine Sulfate Poses Different Procurement Risk than Scopolamine or Glycopyrrolate


Despite being grouped as antimuscarinic agents, atropine, scopolamine and glycopyrrolate show critical pharmacological divergence. Kanto and Klotz (1988) demonstrated significant differences in absorption, metabolism and CNS penetration [1]. Atropine is a lipid-soluble tertiary amine that readily crosses the blood-brain barrier, leading to central anticholinergic toxicity on overdose; glycopyrrolate is a poorly lipid-soluble quaternary ammonium compound with minimal CNS penetration [2]. These differences preclude generic interchange.

Atropine Sulfate Head-to-Head Quantitative Differentiation Evidence


Muscarinic Receptor Subtype Binding Affinity: Atropine vs. Scopolamine vs. Glycopyrrolate

Atropine sulfate displays high affinity for all five muscarinic receptor subtypes (M1–M5) with Ki values of 1.2, 0.8, 1.0, 0.9, and 1.5 nM, respectively . Scopolamine exhibits a more polarized profile with Ki values of 0.19 nM (M1), 1.41 nM (M2), and 0.18 nM (M3) for the rat receptors [1]. Glycopyrrolate shows a broader affinity profile (Ki: 0.42, 1.77, 0.52, 0.78, and 1.29 nM for M1–M5) [2]. Although these data originate from different laboratories using distinct radioligand systems, they consistently indicate that scopolamine possesses markedly higher affinity at M1 (~6-fold) and M3 (~5-fold) subtypes, while exhibiting approximately half the affinity of atropine at M2. Glycopyrrolate shows 2- to 3-fold higher affinity than atropine at M1, M3 and M4, but comparable M2 affinity.

Receptor pharmacology Binding affinity Muscarinic subtype selectivity

Off-Target 5-HT₃ Receptor Binding: Direct Electrophysiological Comparison Atropine vs. Scopolamine

Lochner et al. (2016) assessed both atropine and scopolamine at recombinant human 5-HT₃A receptors expressed in Xenopus oocytes and HEK293 cells [1]. Atropine inhibited 5-HT-evoked currents with an IC₅₀ of 1.74 μM and competed with the fluorescent antagonist G-FL with a Ki of 7.94 μM. Scopolamine showed an IC₅₀ of 2.09 μM and a Ki of 6.76 μM against [³H]granisetron [1]. Both compounds are therefore weak, micromolar affinity 5-HT₃ receptor antagonists, with atropine being marginally more potent in functional electrophysiology assays.

Off-target pharmacology 5-HT3 receptor Electrophysiology

M₃ Muscarinic Receptor Affinity and Residence Time: Atropine vs. Ipratropium vs. Glycopyrrolate

In a comparative pharmacological table of muscarinic antagonists for obstructive airway disease, atropine exhibited an M₃ receptor pKi of 9.68 and a dissociation half-life (t₁/₂) of 3.5 h, compared to ipratropium bromide with a pKi of 9.58 and t₁/₂ of 3.2 h [1]. Glycopyrrolate showed a substantially higher M₃ pKi of 10.04 and a 3–5-fold M₃/M₂ selectivity, with a t₁/₂ of 3.7 h [1]. Atropine demonstrates approximately 1.3-fold higher affinity at M₃ than ipratropium and a 10% longer receptor residence time, but is approximately 2.3-fold weaker than glycopyrrolate at the M₃ subtype.

M3 receptor kinetics Residence time Bronchodilator comparison

Aqueous Long-Term Stability in Plastic Containers: Atropine Sulfate vs. Scopolamine Hydrobromide

Jira and Pohloudek-Fabini (1983) investigated the stability of tropane alkaloid salts in plastic containers [1]. Unbuffered aqueous atropine sulfate solutions retained 90% of their initial drug content after 18 months of storage in low-density polyethylene (LDPE) containers at 20°C [1]. Scopolamine hydrobromide solutions showed almost analogous behavior under identical conditions [1]. The degradation mechanism for both alkaloids involves competitive and consecutive reactions (hydrolysis, dehydration, dimerization) and is highly pH-dependent; unbuffered solutions are more stable than buffered ones [1].

Stability Formulation Container compatibility

Relative Negative Chronotropic Potency on Isolated Cardiac Tissue: Atropine vs. Homatropine vs. Scopolamine

Tanz et al. (1978) characterized the negative chronotropic and antiarrhythmic properties of tropane analogues on isolated cat heart preparations [1]. In decreasing order of potency, the rank order for both bradycardia induction and refractory period prolongation was: quinidine > l-atropine > d,l-atropine > d,l-homatropine > l-scopolamine [1]. The potencies, with the exception of l-scopolamine, were quantitatively similar for the two endpoints. At concentrations producing a 20% decline in heart rate, these compounds reduced aconitine-induced tachycardia to pre-aconitine control values [1].

Cardiac pharmacology Chronotropic effect Antiarrhythmic potency

Atropine Sulfate Optimal Research and Industrial Application Scenarios


Cardiac Chronotropic and Antiarrhythmic Reference Standard in ex vivo Assays

Atropine sulfate serves as the established reference comparator for evaluating the negative chronotropic and antiarrhythmic potency of novel tropane or quinidine-like agents using isolated cat Langendorff heart preparations or papillary muscle refractory period assays [1]. Its well-characterized potency rank order (l-atropine > d,l-atropine > d,l-homatropine > l-scopolamine) provides a calibrated benchmark for structure-activity relationship (SAR) studies.

Non-Selective Pan-mAChR Antagonist for Receptor Screening Panels

Atropine sulfate, with its near-uniform high affinity across M1–M5 receptor subtypes (Ki 0.8–1.5 nM), is the ideal non-selective control in radioligand competition binding assays [1]. Its broad-spectrum binding profile enables normalization of subtype-selective ligand screens and ensures that assay windows reflect true pharmacological selectivity [2].

Preservative-Free Low-Dose Ophthalmic Formulation Development

The USP 2025 monograph specifications for atropine sulfate (NLT 98.0% purity) combined with its demonstrated chemical stability in unbuffered aqueous solution (90% content after 18 months at 20°C in LDPE) [1] make it the active pharmaceutical ingredient (API) of choice for developing preservative-free, storage-stable low-concentration (0.005–0.05% w/w) ophthalmic compositions for myopia progression control [2].

Central Cholinergic Blockade in Behavioral Neuroscience Models

Because atropine is a tertiary amine that readily crosses the blood-brain barrier, unlike the quaternary ammonium compound glycopyrrolate [1], it is the preferred agent for inducing central muscarinic blockade in rodent models of learning, memory, and cognitive dysfunction. Researchers must however control for its off-target 5-HT₃ receptor activity (IC₅₀ = 1.74 μM) when CNS concentrations exceed 1 μM [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atropine sulphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.